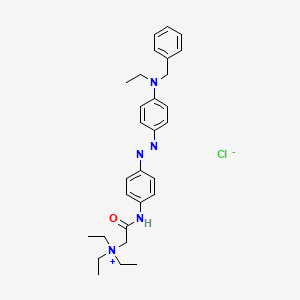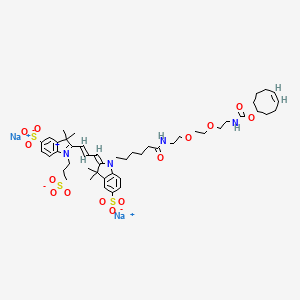
KIO-301 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KIO-301 (chloride) is an azobenzene photoswitch compound that has garnered significant attention for its potential in vision-restoring treatments for retinal diseases. This compound can block voltage-gated ion channels, including hyperpolarisation-activated cyclic nucleotide-gated channels and voltage-gated potassium channels during exposure to visible light . It is being developed by Kiora Pharmaceuticals as a novel therapeutic approach for conditions such as retinitis pigmentosa .
Méthodes De Préparation
The preparation of KIO-301 (chloride) involves the synthesis of azobenzene derivatives. The synthetic route typically includes the diazotization of aniline derivatives followed by azo coupling with appropriate phenolic compounds. The reaction conditions often involve acidic or basic environments to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
KIO-301 (chloride) undergoes several types of chemical reactions, primarily driven by its azobenzene structure:
Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light, which is the basis for its photoswitching properties.
Substitution Reactions: The aromatic rings in KIO-301 (chloride) can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
KIO-301 (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a photoswitchable molecule in studies involving light-induced molecular changes.
Biology: The compound is employed in research on ion channel modulation and neuronal activity.
Mécanisme D'action
KIO-301 (chloride) exerts its effects through its ability to block voltage-gated ion channels. The compound changes shape depending on the presence or absence of light, switching between “on” and “off” states. In the “on” state, it triggers retinal ganglion cells to signal the brain, thereby restoring light perception in conditions where photoreceptors are degenerated .
Comparaison Avec Des Composés Similaires
KIO-301 (chloride) is unique due to its specific application in vision restoration and its ability to photoswitch. Similar compounds include other azobenzene derivatives that also exhibit photoswitching properties, such as:
Azobenzene: The parent compound of KIO-301, used in various light-responsive applications.
Disperse Red 1: Another azobenzene derivative used in optical data storage and light-responsive materials.
4,4’-Diaminoazobenzene: Used in studies involving light-induced molecular changes.
KIO-301 (chloride) stands out due to its targeted application in medical treatments for retinal diseases .
Propriétés
Formule moléculaire |
C29H38ClN5O |
|---|---|
Poids moléculaire |
508.1 g/mol |
Nom IUPAC |
[2-[4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;chloride |
InChI |
InChI=1S/C29H37N5O.ClH/c1-5-33(22-24-12-10-9-11-13-24)28-20-18-27(19-21-28)32-31-26-16-14-25(15-17-26)30-29(35)23-34(6-2,7-3)8-4;/h9-21H,5-8,22-23H2,1-4H3;1H |
Clé InChI |
IQGPOKDZMRDQDZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC(=O)C[N+](CC)(CC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)







![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)

